molecular formula C18H15N3O3S B1231062 Syk Inhibitor

Syk Inhibitor

Cat. No.: B1231062
M. Wt: 353.4 g/mol
InChI Key: MLKHXLFEYOOYEY-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OXSI-2 is a chemical compound known for its potent inhibitory effects on spleen tyrosine kinase (Syk). Spleen tyrosine kinase is a non-receptor protein tyrosine kinase that plays a crucial role in the signaling pathways of immune cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

OXSI-2 can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthetic route typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of an indole derivative with a sulfonamide compound under controlled conditions.

    Cyclization: The resulting intermediate undergoes cyclization to form the oxindole core structure.

    Functionalization: Further functionalization of the oxindole core is carried out to introduce specific substituents, enhancing the compound’s bioactivity.

Industrial Production Methods

Industrial production of OXSI-2 involves scaling up the laboratory synthesis process. The key steps include:

Chemical Reactions Analysis

Types of Reactions

OXSI-2 undergoes various chemical reactions, including:

    Oxidation: OXSI-2 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the oxindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of OXSI-2 with modified functional groups, which can exhibit different bioactivities and properties .

Scientific Research Applications

OXSI-2 has a wide range of scientific research applications, including:

    Immunology: OXSI-2 is used to study the signaling pathways of immune cells, particularly B cells and mast cells. It helps in understanding the role of spleen tyrosine kinase in immune responses.

    Inflammation: The compound is employed in research on inflammatory diseases, as it can inhibit the activation of inflammasomes and the release of pro-inflammatory cytokines.

    Cancer Research: OXSI-2 is investigated for its potential to inhibit cancer cell proliferation and survival by targeting spleen tyrosine kinase-mediated signaling pathways.

    Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents targeting spleen tyrosine kinase.

Mechanism of Action

OXSI-2 exerts its effects by inhibiting the activity of spleen tyrosine kinase. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

    Fostamatinib: Another spleen tyrosine kinase inhibitor with similar inhibitory effects but different pharmacokinetic properties.

    Entospletinib: A second-generation spleen tyrosine kinase inhibitor with enhanced selectivity and potency.

    Cerdulatinib: A dual inhibitor of spleen tyrosine kinase and Janus kinase, offering broader therapeutic potential.

Uniqueness of OXSI-2

OXSI-2 is unique due to its specific binding affinity and inhibitory potency against spleen tyrosine kinase. It exhibits a distinct chemical structure that allows for selective inhibition of spleen tyrosine kinase-mediated signaling pathways, making it a valuable tool in scientific research and drug development .

Properties

IUPAC Name

(3Z)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKHXLFEYOOYEY-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956296-96-0
Record name OXSI-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956296960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXSI-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ3QBQ97C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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